Sensitizer
Description
Structure
2D Structure
Properties
IUPAC Name |
azane;dichloropalladium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pd/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCXSPJPERKPJS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Foundations of Chemical Sensitizer Action
Immunological Pathways of Chemical Hypersensitivity Induction
Chemical sensitizers are low molecular weight (LMW) substances that can trigger an immune response, leading to hypersensitivity reactions such as allergic contact dermatitis and occupational asthma. tandfonline.comccohs.ca Unlike complete antigens, these chemicals, also known as haptens, are too small to be recognized by the immune system on their own. frontiersin.orgnih.gov They must first bind to larger carrier molecules, typically proteins, to become immunogenic. frontiersin.orgnih.govcdc.gov
Molecular Initiating Events in Sensitizer Recognition: Hapten Formation and Protein Adducts
The journey to chemical sensitization begins with a critical molecular event: haptenation. This process involves the formation of stable covalent bonds between the chemically reactive this compound (or its metabolite) and endogenous proteins in tissues like the skin or respiratory tract. frontiersin.orgacs.orgresearchgate.net Most chemical sensitizers are electrophilic, meaning they are attracted to and react with nucleophilic centers found in proteins. frontiersin.orgacs.org Common amino acid residues that serve as targets for haptenation include cysteine, lysine (B10760008), histidine, arginine, and tyrosine. nih.gov
The formation of these hapten-protein adducts is the molecular initiating event that transforms a non-immunogenic chemical into a recognizable antigen for the immune system. acs.orgresearchgate.netresearchgate.net The nature of the chemical, its reactivity, and the specific proteins it binds to can influence the subsequent immune response. cdc.gov For instance, some chemicals require metabolic activation (pro-haptens) or abiotic oxidation (pre-haptens) to become reactive electrophiles capable of forming adducts. frontiersin.org The binding is not always a simple one-to-one reaction; complex adducts can form, involving multiple reaction steps or cross-linking between different proteins. nih.gov
Cellular and Molecular Cascade Activation in Allergic Sensitization
Once hapten-protein complexes are formed, they initiate a complex cascade of cellular and molecular events. A key step in this process is the recognition and uptake of these novel antigens by antigen-presenting cells (APCs), primarily dendritic cells (DCs). oup.comnih.gov
In the skin, for example, epidermal Langerhans cells and dermal DCs capture the hapten-protein conjugates. nih.gov This encounter triggers the activation and maturation of the DCs. oup.comnih.gov This activation is not solely dependent on the haptenated protein; the chemical this compound itself can provide "danger signals" that stimulate DCs. oup.com These signals can be generated through various mechanisms, including the production of reactive oxygen species (ROS) and the activation of innate immune receptors like Toll-like receptors (TLRs). tandfonline.comoup.com For example, metals like nickel can directly activate TLR4. oup.com
Activated DCs then migrate from the peripheral tissue to the draining lymph nodes. frontiersin.orgnih.gov In the lymph nodes, the mature DCs process the hapten-protein complexes and present small peptide fragments (epitopes) containing the hapten to naive T-cells. nih.govmdpi.comnih.gov This presentation, along with co-stimulatory signals from the DC, is crucial for the activation and proliferation of antigen-specific T-cells, marking the beginning of the sensitization phase. oup.commdpi.com
Role of Cytokines and Mediators in this compound-Induced Inflammation
The development of an allergic response is orchestrated by a complex interplay of cytokines and other inflammatory mediators. These molecules are released by various cells, including keratinocytes, DCs, and later, activated T-cells, and they shape the nature and intensity of the immune response. tandfonline.comscielo.br
Upon initial exposure to a chemical this compound, stressed keratinocytes can release pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as other mediators like thymic stromal lymphopoietin (TSLP) and granulocyte-macrophage colony-stimulating factor (GM-CSF). tandfonline.comfrontiersin.org These mediators create an inflammatory environment that promotes the activation and migration of DCs. frontiersin.orgnih.gov For instance, the NLRP3 inflammasome, a protein complex in keratinocytes, can be activated by some haptens, leading to the production of IL-1β. tandfonline.comtandfonline.com
The cytokines produced by DCs and other cells in the lymph node microenvironment play a critical role in directing the differentiation of naive T-cells into specific effector subtypes. nih.govoup.com For example, IL-12 promotes the development of T-helper 1 (Th1) cells, which are characteristic of contact hypersensitivity. nih.gov In contrast, cytokines like IL-4, IL-5, and IL-13 are hallmarks of a T-helper 2 (Th2) response, often associated with respiratory sensitization and IgE-mediated allergies. tandfonline.comoup.com IL-33 is another key cytokine that can activate DCs to promote Th2 responses. frontiersin.orgresearchgate.net Upon re-exposure to the this compound, activated mast cells and basophils release mediators like histamine (B1213489) and leukotrienes, leading to the clinical symptoms of an allergic reaction. tandfonline.comtandfonline.com
T-Cell Differentiation and Activation in Response to Chemical Sensitizers
The activation and differentiation of T-cells in the draining lymph nodes is the central event in the induction of chemical hypersensitivity. mdpi.com Naive T-cells that recognize the hapten-peptide complexes presented by DCs undergo clonal expansion and differentiate into effector and memory T-cells. mdpi.comresearchgate.net
The type of T-cell response that develops is crucial in determining the clinical manifestation of the allergy. oup.com
Th1 Response: Skin sensitizers predominantly induce a Th1-type immune response, characterized by the production of interferon-gamma (IFN-γ). oup.com This response is central to the development of allergic contact dermatitis, a type IV delayed-type hypersensitivity reaction. tandfonline.com
Th2 Response: Respiratory sensitizers are typically associated with a Th2-type response, leading to the production of cytokines like IL-4, IL-5, and IL-13. oup.com These cytokines drive the production of IgE antibodies by B-cells, eosinophil activation, and other features of allergic asthma. tandfonline.comoup.com
While the Th1/Th2 paradigm is a useful framework, the reality is more complex. Other T-cell subsets, such as Th17 cells and regulatory T-cells (Tregs), also play roles in modulating the immune response to chemical sensitizers. oup.com The balance between these different T-cell populations ultimately determines whether an individual develops a clinically significant allergy upon subsequent exposure to the chemical.
Photophysical and Electrochemical Mechanisms in Energy Conversion Sensitizers
In the realm of solar energy conversion, sensitizers play a pivotal role in capturing light and initiating the process of converting it into electrical energy. Dye-sensitized solar cells (DSSCs) are a prime example of this technology, where dye molecules, or sensitizers, are responsible for light absorption. nih.govsciencepublishinggroup.com
Light Harvesting and Excited State Dynamics in Dye Sensitization
The fundamental principle behind dye sensitization is the absorption of photons by the this compound molecule, which elevates it to an electronically excited state. uni-ulm.de For a dye to be an effective this compound in a DSSC, it must possess specific photophysical and electrochemical properties. nih.govnih.gov
Upon absorbing light, the dye molecule transitions from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). nih.govuni-ulm.de This excited state must be sufficiently long-lived to allow for the next crucial step: electron injection. spiedigitallibrary.org The excited electron is transferred from the dye's LUMO into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.govresearchgate.net
The efficiency of this light-harvesting process depends on several factors:
Broad Absorption Spectrum: The ideal this compound should absorb light across a wide range of the solar spectrum, including the visible and near-infrared regions, to maximize the capture of solar energy. nih.govuni-ulm.de
Efficient Electron Injection: The energy level of the dye's LUMO must be higher than the conduction band of the semiconductor to ensure a favorable driving force for electron injection. nih.gov Conversely, the HOMO level should be lower than the redox potential of the electrolyte to allow for efficient regeneration of the dye molecule after it has donated an electron. uni-ulm.de
Excited State Lifetime: The excited state of the dye must persist long enough for electron injection to occur before the electron returns to the ground state through non-productive pathways. spiedigitallibrary.org Researchers have explored various molecular designs to prolong the lifetime of the metal-to-ligand charge transfer (MLCT) state in metal-complex sensitizers, such as those based on ruthenium and, more recently, iron. spiedigitallibrary.orgrsc.org
Recent research has focused on strategies to enhance light harvesting, such as co-sensitization, where a mixture of dyes with complementary absorption spectra is used to capture a broader portion of the solar spectrum. rsc.org Additionally, plasmonic nanostructures can be incorporated to increase light scattering and enhance the absorption of the this compound molecules. osti.gov The study of ultrafast excited-state dynamics using techniques like transient absorption spectroscopy is crucial for understanding and optimizing the intricate processes of electron transfer and energy conversion in these systems. researchgate.netosti.govbose.res.in
Interfacial Electron Transfer and Charge Separation Processes
The fundamental action of many sensitizers, particularly in fields like solar energy conversion, is predicated on their ability to absorb light and initiate a charge transfer across a material interface. scielo.br In a typical dye-sensitized system, such as a dye-sensitized solar cell (DSSC), a this compound molecule (dye) is adsorbed onto the surface of a wide-bandgap semiconductor, commonly titanium dioxide (TiO₂). scielo.brnih.gov The process begins with the photoexcitation of the this compound, where the absorption of a photon elevates an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). nih.gov
The kinetics of these processes are extremely rapid. In efficient systems, electron injection from the excited dye into the semiconductor occurs on a picosecond to femtosecond timescale. rsc.org However, this desired charge separation is in competition with charge recombination, where the injected electron returns to the oxidized this compound. Understanding the factors that influence the rates of both forward electron injection and backward recombination is key to designing effective this compound systems. rsc.org For instance, studies using time-resolved infrared absorption spectroscopy on organic donor-π-acceptor dyes adsorbed on nickel oxide (NiO) have shown that the structure of the dye significantly impacts the lifetime of the charge-separated state, with differences in performance linked to how efficiently charge separation occurs versus recombination. rsc.org
Redox Potentials and Dye Regeneration Kinetics
Following the injection of an electron into the semiconductor, the oxidized this compound must be returned to its neutral ground state to be available for another cycle of light absorption and electron injection. This process is known as regeneration. nih.govfrontiersin.org In dye-sensitized solar cells, regeneration is accomplished by an electron donor species present in an electrolyte, referred to as a redox mediator or redox shuttle. nih.govacs.org The most common redox shuttle has been the iodide/triiodide (I⁻/I₃⁻) couple, although alternatives like cobalt-based complexes are increasingly used to achieve higher device voltages. acs.org
The feasibility and rate of regeneration are governed by thermodynamics and kinetics. Thermodynamically, for the regeneration reaction to be spontaneous, the redox potential of the mediator must be less negative (or more positive) than the ground-state oxidation potential of the dye. mdpi.com This potential difference provides the driving force for the reaction. rsc.org However, an excessively large driving force can be detrimental, as it may also favor the undesirable recombination reaction where an electron from the semiconductor's conduction band is intercepted by the oxidized form of the redox mediator. nih.govfrontiersin.org
The kinetics of dye regeneration must be significantly faster than the kinetics of charge recombination. frontiersin.org The rate of electron transfer in these systems can often be described by Marcus theory, which relates the rate to the driving force and a reorganization energy parameter. rsc.org Research has shown that for many organic and organometallic dyes, the regeneration by cobalt redox shuttles occurs in the Marcus normal region, with calculated reorganization energies ranging from 0.59 to 0.70 eV. rsc.org The efficiency of regeneration is also dependent on the concentration of the redox couple and the specific structure of the dye. rsc.org
Table 1: Redox Potentials of Selected Dyes and Redox Mediators This table provides examples of ground-state redox potentials for different this compound dyes and the standard potentials for common redox couples used in their regeneration.
| Compound/System | Type | Redox Potential (vs. NHE) | Reference |
|---|---|---|---|
| D35 | Organic Dye | ~1.0 V | rsc.org |
| Y123 | Organometallic Dye | Not specified, but regenerated by Co complexes | rsc.org |
| Z907 | Organometallic Dye | Not specified, but regenerated by Co complexes | rsc.org |
| I⁻/I₃⁻ | Redox Couple | ~0.35 V | nih.govmdpi.com |
| [Co(bpy-pz)₂]²⁺/³⁺ | Redox Couple | 0.85 V | rsc.org |
| [Co(bpy)₃]²⁺/³⁺ | Redox Couple | 0.55 V | rsc.org |
Frontier Molecular Orbital Configurations and Their Influence on Photoreactivity
The photoreactivity of a this compound molecule is intrinsically linked to the energies and spatial distributions of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, determines the wavelength of light the molecule can absorb to enter an excited state. mdpi.com For applications like photodynamic therapy (PDT) or solar energy conversion, it is often desirable to have sensitizers that absorb light in the visible or near-infrared region of the spectrum, which corresponds to a smaller HOMO-LUMO gap. tandfonline.com
The relative alignment of the this compound's FMO energy levels with the energy levels of its surrounding environment (e.g., a semiconductor and a redox mediator) is critical for efficient operation. mdpi.com
Electron Injection: For an excited this compound to inject an electron into a semiconductor, its LUMO energy level must be higher (more negative potential) than the semiconductor's conduction band edge. nih.gov
Dye Regeneration: For the oxidized this compound to be regenerated by a redox mediator, its HOMO energy level must be lower (more positive potential) than the redox potential of the mediator. mdpi.com
Computational methods like Density Functional Theory (DFT) are widely used to predict and analyze the FMOs of this compound candidates. nih.govrsc.org These studies reveal how chemical modifications to the this compound's structure—such as changing donor or acceptor groups, or substituting atoms—can tune the FMO energies. mdpi.commdpi.com For example, replacing an oxygen atom with sulfur or selenium in a naphthalimide-based photothis compound can significantly lower the LUMO energy, leading to a red-shifted light absorption, which is beneficial for deeper tissue penetration in PDT. mdpi.com Similarly, in certain cyanine (B1664457) dyes, photoinduced molecular vibrational torsion can lead to different molecular configurations with distinct FMOs, enhancing the probability of the molecule entering the desired triplet excited state for generating reactive oxygen species. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for Naphthalimide-based Photosensitizers This table shows how single-atom replacement in a DMNP this compound framework affects the HOMO and LUMO energy levels, as determined by DFT calculations.
| Compound | Description | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| DMNP | Oxygen-containing core | -6.64 | -2.69 | 3.95 |
| SDMNP | Sulfur replaces oxygen | -6.23 | -3.15 | 3.08 |
| SeDMNP | Selenium replaces oxygen | -6.12 | -3.29 | 2.83 |
Data sourced from computational analysis reported in mdpi.com.
Pharmacological and Biological Mechanisms of Therapeutic Sensitizers
Receptor Modulation and Ligand-Target Interactions
In a therapeutic context, sensitizers can act as ligands that bind to and modulate the function of specific biological receptors. This interaction is a cornerstone of modern pharmacology, where a this compound's effect is initiated by its physical binding to a receptor target, often a protein. This binding event induces a conformational change in the receptor, which in turn alters its activity and initiates a cellular response. nih.gov
A prominent example is the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. frontiersin.org PPARγ, in particular, is a validated target for treating insulin (B600854) resistance. nih.gov Full agonists like thiazolidinediones bind to and fully activate PPARγ. However, this full activation is linked to undesirable side effects. This has led to the development of selective PPARγ modulators (SPPARMs), which are this compound ligands designed to interact with the receptor's binding pocket in a way that produces a specific, partial conformational change. nih.gov The goal is to retain the desired insulin-sensitizing effects while mitigating the unwanted effects associated with full activation. nih.gov
Another important target is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein. patsnap.com Ligands that modulate the σ1 receptor are being investigated for a wide range of therapeutic applications, including neurological disorders and cancer. patsnap.com By binding to the σ1 receptor, these this compound molecules can influence its chaperone activity, affecting crucial cellular processes like intracellular calcium signaling, neurotransmitter release, and cellular stress responses, thereby offering neuroprotective or anti-proliferative effects. patsnap.com Similarly, modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1), or capsaicin (B1668287) receptor, can sensitize cancer cells to chemotherapy or modulate immune responses. mdpi.com
Enzyme Activity Perturbation and Metabolic Pathway Regulation
Chemical sensitizers can exert their biological effects by directly or indirectly perturbing the activity of enzymes, thereby regulating metabolic pathways. Enzymes are biological catalysts essential for life, and their modulation can have profound physiological consequences. enzymetechnicalassociation.org Some chemicals, known as "pro-sensitizers," are not sensitizing in their native form but require metabolic activation to become reactive. tandfonline.com This bioactivation is carried out by xenobiotic-metabolizing enzymes in the body, such as those of the Cytochrome P450 (CYP) family. tandfonline.comresearchgate.net For example, cinnamic alcohol is oxidized by skin enzymes into the reactive and sensitizing compound cinnamic aldehyde. tandfonline.com This enzymatic conversion creates an electrophilic intermediate (a hapten) that can then bind to skin proteins, forming an immunogenic complex. tandfonline.com
Beyond activation, sensitizers can directly interact with enzymes to alter their function. Recently, a concept known as "chemical switching" has been developed to redirect the activity of DNA repair enzymes. scilifelab.se In this approach, small, specially designed molecules called Organocatalytic Switches (ORCAs) fit into an enzyme's active site. scilifelab.se Instead of blocking the enzyme, they participate in the catalytic reaction, altering its outcome. scilifelab.se For instance, an ORCA was designed to interact with the DNA repair enzyme OGG1, changing its reaction mechanism to become more efficient. scilifelab.se This represents a sophisticated form of enzyme activity perturbation where a this compound molecule re-engineers an enzyme's function in situ. Industrial enzymes themselves can also act as potent respiratory sensitizers, inducing allergic reactions in individuals exposed to them, highlighting that proteins can also be powerful sensitizing agents. nih.gov
Intracellular Signaling Cascade Amplification or Attenuation
The binding of a therapeutic this compound to a cell-surface receptor or the perturbation of an enzyme often represents only the initial step in a complex series of intracellular events known as a signaling cascade or pathway. wikipedia.orglibretexts.org These cascades are the cell's internal communication network, responsible for transmitting a signal from its origin to the cellular machinery that will execute the final response. khanacademy.org A key feature of these pathways is signal amplification, where a single initial event, like one ligand binding to one receptor, can lead to the activation of thousands of downstream molecules. libretexts.org
This amplification is often achieved through enzymatic cascades. libretexts.org A common mechanism is phosphorylation, where enzymes called kinases add phosphate (B84403) groups to other proteins, thereby activating or deactivating them. libretexts.org A classic example is the mitogen-activated protein kinase (MAPK) cascade. khanacademy.org In this pathway, an initial signal activates a kinase (e.g., Raf), which then phosphorylates and activates a second kinase (MEK), which in turn phosphorylates and activates a third set of kinases (ERKs). khanacademy.org This sequential activation allows the signal to be significantly amplified at each step. nih.gov
Signaling cascades can also be mediated by second messengers, which are small, non-protein intracellular molecules like cyclic AMP (cAMP), cyclic GMP (cGMP), or calcium ions (Ca²⁺). slideshare.net The activation of a receptor can lead to the production of many second messenger molecules, which then diffuse through the cell to activate target proteins, such as protein kinases, leading to a broad and amplified cellular response. wikipedia.orgslideshare.net Whether a this compound ultimately leads to the amplification or attenuation of a signal depends on the specific pathway it engages and whether it acts as an agonist (activator) or antagonist (inhibitor) within that pathway.
Myofilament and Contractile Protein Interactions in Calcium Sensitization
Calcium (Ca²⁺) sensitizers represent a class of inotropic agents that enhance myocardial contractility by increasing the sensitivity of the myofilaments to calcium, without necessitating an increase in intracellular calcium concentrations. drugbank.comdroracle.aiwikipedia.org This mechanism offers a potential advantage over traditional inotropes, which can increase myocardial oxygen demand and the risk of arrhythmias. nih.govtandfonline.com The primary targets for these agents within the cardiac muscle are the regulatory proteins of the thin filament, particularly troponin C (cTnC). drugbank.comderangedphysiology.com
The interaction between calcium sensitizers and the contractile apparatus involves several key proteins:
Troponin C (cTnC): This protein is the calcium-binding subunit of the troponin complex. derangedphysiology.com When calcium binds to cTnC, it induces a conformational change that ultimately allows for the interaction of actin and myosin, leading to muscle contraction. drugbank.com Calcium sensitizers like levosimendan (B1675185) bind to cardiac troponin C in a calcium-dependent manner. drugbank.comdroracle.ai This binding stabilizes the Ca²⁺-induced conformational change in cTnC, prolonging the interaction between troponin C and troponin I and enhancing the contractile response for a given level of intracellular calcium. drugbank.comdovepress.com
Troponin I (cTnI): This inhibitory subunit of the troponin complex plays a crucial role in regulating the actin-myosin interaction. frontiersin.orgfrontiersin.org In the absence of calcium, cTnI binds to actin, preventing contraction. frontiersin.org The interaction between cTnI and cTnC is a critical step in the activation of the myofilaments. ahajournals.org Some research suggests that certain drugs can target cTnI-actin interactions, altering the myofilament response to calcium. ahajournals.org Phosphorylation of cTnI can also modulate calcium sensitivity. nih.govfrontiersin.org
Actin and Myosin: These are the primary contractile proteins. The interaction between actin and the myosin heads generates the force of muscle contraction. nih.gov Calcium sensitizers indirectly influence this interaction by modulating the regulatory function of the troponin complex. dvm360.com
Several compounds have been studied for their calcium-sensitizing effects, each with a distinct interaction profile with the myofilament proteins. Levosimendan and pimobendan (B44444) are two notable examples. Levosimendan increases the calcium sensitivity of myocytes by binding to cardiac troponin C. drugbank.comwikipedia.org Pimobendan also enhances the affinity of troponin C for calcium, thereby promoting the interaction between actin and myosin. dvm360.comnih.gov Other experimental compounds like EMD-53998 have also been shown to bind to the troponin complex and increase the calcium sensitivity of myofilament force. ahajournals.org
The study of myofilament calcium sensitizers is an active area of research, with the potential to lead to the development of improved therapies for heart failure. nih.gov Understanding the precise molecular interactions between these compounds and the contractile proteins is essential for designing agents with enhanced efficacy and specificity. tandfonline.com
Table 1: Myofilament and Contractile Protein Interactions of Calcium Sensitizers
| Compound | Primary Protein Target(s) | Mechanism of Action |
|---|---|---|
| Levosimendan | Cardiac Troponin C (cTnC) | Binds to cTnC in a calcium-dependent manner, stabilizing the calcium-induced conformational change. drugbank.comdroracle.aiderangedphysiology.com |
| Pimobendan | Cardiac Troponin C (cTnC) | Increases the affinity of troponin C for calcium, enhancing actin-myosin interaction. dvm360.comnih.govpatsnap.com |
| Bepridil | N-lobe of Cardiac Troponin C (cTnC) | Binds to the N-lobe of cTnC, inducing an open configuration and slowing the release of calcium and cTnI. tandfonline.comahajournals.org |
| EMD-57033 | C-lobe of Cardiac Troponin C (cTnC) | Binds to the C-lobe of cTnC, distinct from the binding sites of other sensitizers. tandfonline.com |
Biophysical and Neurological Mechanisms of Sensitization to Chemicals (e.g., Multiple Chemical Sensitivity)
Multiple Chemical Sensitivity (MCS) is a condition characterized by symptoms attributed to low-level chemical exposures that are well-tolerated by the majority of the population. nih.govbcwomens.ca The underlying mechanisms of MCS are not fully understood, but leading theories point towards biophysical and neurological processes involving sensitization of the central nervous system. nih.govnih.gov This sensitization can lead to an amplified response to subsequent chemical exposures. nih.gov
Central Nervous System Hyperexcitability and Neural Plasticity
A key hypothesis in the pathophysiology of MCS is the presence of central nervous system (CNS) hyperexcitability, often referred to as central sensitization. bcwomens.canih.gov This state involves an increased responsiveness of nociceptive neurons in the CNS to their normal or subthreshold afferent inputs. oup.com In individuals with MCS, this hyperexcitability may be triggered by an initial significant chemical exposure or by repeated low-level exposures. nih.gov
Research suggests that central sensitization in MCS could be a form of pathological neural plasticity. nih.gov Neural plasticity is the brain's ability to reorganize itself by forming new neural connections. In the context of MCS, this plasticity may become maladaptive, leading to a persistent state of heightened sensitivity. nih.govre-origin.com Studies have shown that individuals with MCS exhibit increased baseline sensitivity to various stimuli, suggesting a pre-existing state of nervous system hyperexcitability. bcwomens.ca This hyperexcitability could explain the lack of a classic dose-response relationship often observed in MCS, where even minute amounts of a substance can trigger a significant reaction. nih.gov
The concept of "limbic kindling" has also been proposed as a mechanism for the development of MCS. nih.govnih.gov Kindling is a phenomenon where a repeated subthreshold stimulus eventually generates an action potential. nih.gov In the context of MCS, repeated chemical exposures, even at low levels, could "kindle" neurons in the limbic system, making them more susceptible to future activation. nih.gov
Limbic System Involvement in Environmental Chemical Response
The limbic system, which plays a central role in emotion, memory, and olfaction, is heavily implicated in the response to environmental chemicals, particularly in MCS. nih.govnih.gov The olfactory system provides a direct pathway for airborne chemicals to interact with the brain, with strong connections to limbic structures like the amygdala and hippocampus. nih.govnih.gov
Several lines of evidence support the involvement of the limbic system in MCS:
Olfactory-Limbic Model: This model posits that chemical exposures, transmitted via the olfactory system, can lead to dysfunction in the limbic pathways. nih.gov This can be particularly relevant for individuals with a predisposition to limbic system dysfunction. nih.gov
Brain Imaging Studies: Neuroimaging studies in individuals with MCS have revealed altered activity in brain regions involved in odor processing, such as the amygdala, hippocampus, and piriform cortex, upon exposure to odorants. nih.gov Some studies have shown decreased activation in these areas, while others have noted increased activation in regions like the anterior cingulate cortex. nih.gov These findings suggest a dysregulation of the central olfactory and limbic pathways.
Role of the Amygdala and Hippocampus: The amygdala is crucial for processing fear and emotional responses, while the hippocampus is involved in memory. jackwestin.com Electrical activity in these areas has been shown to increase in response to odors. nih.gov In MCS, it is hypothesized that these structures may become sensitized, leading to an exaggerated and persistent response to chemical stimuli. nih.govre-origin.com Studies have also found reduced 5-HT1A receptor binding in the amygdala of individuals with MCS, which may contribute to their intolerance to environmental odors. plos.org
The interplay between the olfactory system and the limbic system provides a plausible neurobiological framework for understanding how environmental chemical exposures can trigger the wide range of symptoms reported by individuals with MCS. nih.govnih.gov
Table 2: Limbic System Structures and Their Proposed Role in Chemical Sensitization
| Limbic Structure | Proposed Role in Chemical Sensitization | Research Findings |
|---|---|---|
| Amygdala | Processes emotional and fear responses to chemical odors; involved in "limbic kindling." nih.govnih.govjackwestin.com | Altered electrical activity and blood flow in response to odors; reduced 5-HT1A receptor binding potential in MCS subjects. nih.govnih.govplos.org |
| Hippocampus | Integrates emotional experiences with memory, potentially linking specific chemicals to negative responses. nih.govjackwestin.com | Receives direct input from the olfactory bulb; involved in odor-processing areas showing dysfunction in MCS. nih.govnih.gov |
| Piriform Cortex | Primary olfactory cortex, involved in the initial processing of odor information. nih.gov | Studies have shown both increased and decreased activation in response to odorants in individuals with MCS. nih.gov |
| Anterior Cingulate Cortex (ACC) | Involved in processing top-down modulation of emotional stimuli and harm avoidance. plos.org | Increased activation observed during odor exposure in MCS patients. nih.govplos.org |
Advanced Design Principles and Synthetic Methodologies for Chemical Sensitizers
Rational Design Strategies for Opto-Electronic Sensitizers
Rational design strategies for opto-electronic sensitizers, particularly for applications like DSSCs, focus on optimizing light harvesting, charge separation, and charge injection processes. This involves careful selection and modification of molecular components to tune their electronic and optical properties. mdpi.com
Molecular Engineering for Tunable Absorption and Emission Characteristics
Molecular engineering plays a critical role in tailoring the absorption and emission spectra of sensitizers to match the light source and optimize energy conversion efficiency. By modifying the chemical structure, researchers can control the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the electronic transitions between them. mdpi.comresearchgate.netmdpi.com
Strategies include:
Modifying the π-conjugated system: Extending or altering the π-conjugation length within the sensitizer molecule can shift absorption bands to longer wavelengths, enabling better harvesting of the solar spectrum. mdpi.com
Introducing electron-donating and electron-withdrawing groups: The strategic placement of these groups can tune the intramolecular charge transfer (ICT) characteristics, influencing both absorption and emission properties. acs.orgrsc.org This push-pull effect is fundamental in many efficient sensitizers, particularly in Donor-π-Acceptor (D-π-A) architectures. mdpi.comacs.org
Detailed research findings demonstrate the impact of molecular modifications on spectral properties. For instance, in aggregation-induced emission photosensitizers (AIE-PSs), increasing the number of acceptors or extending the π-conjugation of acceptors can red-shift the absorption-emission bands and enhance reactive oxygen species (ROS) generation ability. rsc.org
Anchoring Group Functionalization and Surface Adsorption Optimization
Anchoring groups are essential components of sensitizers used in heterogeneous systems, such as DSSCs, where the this compound needs to be immobilized on a semiconductor surface (e.g., TiO2). These groups facilitate the chemical or physical attachment of the this compound to the material and enable efficient electron injection from the excited this compound to the conduction band of the semiconductor. researchgate.netaip.orgresearchgate.net
Common anchoring groups include carboxylic acids, phosphonic acids, and siloxy groups. researchgate.netresearchgate.net The choice of anchoring group influences the binding strength, surface coverage, and the electronic coupling between the this compound and the semiconductor, all of which impact charge transfer kinetics and device performance. researchgate.netresearchgate.net
Research highlights the importance of optimizing anchoring for improved performance. For example, phosphonic acid groups generally exhibit stronger bonding to TiO2 surfaces compared to carboxylic acids, leading to enhanced monolayer stability. researchgate.net Silatrane derivatives have also been explored as hydrolytically stable anchoring groups for metal oxide surfaces. researchgate.net
Optimizing surface adsorption also involves controlling factors such as dye concentration and co-adsorption with molecules like chenodeoxycholic acid (CDCA) to reduce dye aggregation on the semiconductor surface, which can negatively impact performance. rsc.org
Enhancement of Photostability and Excited-State Lifetimes
Photostability and long excited-state lifetimes are crucial for the long-term performance of sensitizers, particularly in applications involving prolonged light exposure. Photodegradation can lead to the formation of inactive species, reducing the efficiency of the system. mdpi.com The excited-state lifetime needs to be sufficiently long to allow for efficient energy or electron transfer to the desired acceptor molecule or material. acs.org
Strategies for enhancing photostability and excited-state lifetimes include:
Structural modifications: Rigidifying the molecular structure or incorporating bulky groups can suppress non-radiative decay pathways, increasing excited-state lifetimes. nih.gov
Protection strategies: Encapsulating sensitizers in protective matrices or conjugating them to nanoparticles can shield them from degrading agents and improve photostability. mdpi.com For instance, silver nanoparticles have been shown to improve the photostability of hypericin. mdpi.com
Ligand design in metal complexes: In metal-based sensitizers, the nature of the ligands significantly influences the excited-state dynamics and photostability. rsc.org Designing ligands that promote desirable excited states (e.g., metal-to-ligand charge transfer or intraligand charge transfer) and minimize deactivation pathways is key. acs.org
Studies on ruthenium(II) polypyridyl complexes have demonstrated that molecular engineering through ligand modifications can lead to prolonged excited-state lifetimes and enhanced photostability. acs.orgrsc.org For example, complexes with a dominant intraligand charge transfer (³IL) state have shown significantly longer excited-state lifetimes and improved photostability compared to those with metal-to-ligand charge transfer (³MLCT) states. acs.org
Donor-π-Acceptor and Donor-Acceptor-π-Acceptor Architectures
The Donor-π-Acceptor (D-π-A) architecture is a widely employed design principle for organic sensitizers. In this design, an electron-donating unit (D) is linked to an electron-accepting unit (A) through a π-conjugated bridge (π). mdpi.comacs.orgrsc.org Upon light absorption, an intramolecular charge transfer occurs from the donor to the acceptor, creating a charge-separated state. This facilitates electron injection from the excited this compound to the semiconductor in applications like DSSCs. mdpi.comacs.org
Variations of this architecture, such as Donor-Acceptor-π-Acceptor (D-A-π-A), incorporate an additional acceptor unit (A') within the π-bridge or between the donor and the π-bridge. rsc.orgresearchgate.netresearchgate.net This can further tune the electronic structure, enhance light harvesting, and improve charge separation efficiency. researchgate.net The additional acceptor can also influence the direction of electron flow towards the anchoring group. researchgate.net
Research findings illustrate the effectiveness of these architectures. Studies on triphenylamine-based D-π-A dyes have shown a correlation between optoelectronic properties and HOMO-LUMO gaps, which are influenced by the π-spacer unit. mdpi.com D-A-π-A sensitizers incorporating benzothiazole (B30560) as an additional acceptor have demonstrated improved light-harvesting efficiency and facilitated electron transfer. researchgate.net
Development of Sustainable and Abundant Metal-Based Sensitizers
While ruthenium-based sensitizers have shown high efficiency, their high cost and limited abundance have driven research towards sustainable alternatives based on earth-abundant metals. dergipark.org.trchemrxiv.orgtandfonline.com Efforts are focused on developing sensitizers utilizing metals such as iron, copper, cobalt, and zinc. dergipark.org.trchemrxiv.org
Challenges in developing efficient sensitizers based on abundant metals include achieving broad light absorption, long-lived excited states, and efficient charge transfer. chemrxiv.org Iron complexes, for instance, have historically suffered from extremely short excited-state lifetimes. chemrxiv.org However, recent advancements, such as the use of N-Heterocyclic Carbene (NHC) ligands, have significantly extended the excited-state lifetimes of iron complexes, opening up new possibilities for their application. chemrxiv.org
Research is ongoing to improve the performance of these sustainable metal-based sensitizers through ligand design, optimization of synthesis, and interface engineering. chemrxiv.org The goal is to develop cost-effective and environmentally friendly sensitizers that can compete with or surpass the performance of noble metal-based complexes. chemrxiv.orgtandfonline.com
Table 1: Examples of Metal-Based Sensitizers and Reported Efficiencies in DSSCs
| Metal | Examples of Complexes/Ligands | Reported PCE (%) | Notes | Source |
| Ruthenium | Ru(II)-polypyridyl complexes (e.g., N3, N719) | Up to 13% | High efficiency, broad absorption, good stability. Toxic and costly. dergipark.org.trrsc.org | rsc.orgdergipark.org.trrsc.org |
| Zinc | Zinc porphyrin derivatives (e.g., SM315) | Up to 13% | Promising metal-free alternatives also exist. researchgate.net | researchgate.netdergipark.org.tr |
| Cobalt | Homoleptic cobalt(I) complexes | Up to 10% | Requires strongly reducing conditions for Co(I) stability. chemrxiv.org | dergipark.org.trchemrxiv.org |
| Copper | Bis(diimine) copper(I) complexes | Up to 4% | Ligand design critical for preventing excited state deactivation. chemrxiv.orgmdpi.com | chemrxiv.org |
| Iron | Iron(II) polypyridyl complexes, NHC ligands | Up to 7% | Historically short excited-state lifetimes, improving with new ligands. chemrxiv.orgmdpi.com | dergipark.org.trchemrxiv.org |
Note: PCE values can vary depending on the specific this compound structure, co-adsorbent, electrolyte, and device fabrication conditions.
Strategic Development of Therapeutic Sensitizers
Therapeutic sensitizers are chemical compounds used in modalities like photodynamic therapy (PDT) and sonodynamic therapy (SDT) to generate cytotoxic species, such as reactive oxygen species (ROS), upon activation by light or ultrasound, respectively. mdpi.comresearchgate.net The strategic development of these sensitizers focuses on achieving efficient generation of cytotoxic species, targeted delivery to diseased sites, and minimizing damage to healthy tissues. researchgate.netthno.org
Key aspects in the design and development of therapeutic sensitizers include:
Optimizing ROS generation: The efficiency of a photothis compound in PDT, for example, is directly related to its ability to generate singlet oxygen or other ROS upon excitation. Molecular design strategies aim to enhance the intersystem crossing rate to the triplet state, which is typically involved in ROS generation. rsc.orgnih.gov
Targeting strategies: To improve the selectivity of therapeutic sensitizers and reduce side effects, various targeting strategies are employed. These can involve conjugating the this compound to targeting ligands that bind to specific receptors on cancer cells or encapsulating sensitizers in nanoparticles that accumulate in tumors through the enhanced permeability and retention (EPR) effect. researchgate.netthno.org
Activatable sensitizers: A promising approach is the development of activatable photosensitizers (APSs) that are designed to be non-toxic or less active until they reach the target site, where they are activated by specific stimuli present in the tumor microenvironment (e.g., low pH, enzymes, or hypoxia). thno.org This can significantly improve the therapeutic ratio and reduce off-target effects. thno.org
Sonodynamic sensitizers: For SDT, sensitizers are designed to be activated by ultrasound, leading to the generation of cytotoxic species. Research in this area focuses on understanding the mechanism of sonodynamic activation and designing sonosensitizers with improved ROS generation abilities under ultrasound irradiation. researchgate.netrsc.org
While significant progress has been made in synthesizing new sensitizers for therapeutic applications, challenges remain in achieving optimal tumor-targeting specificity, efficient delivery into deep tissues, and overcoming the challenges posed by the tumor microenvironment, such as hypoxia. researchgate.net
Table 2: Examples of Therapeutic Sensitizers and Their Applications
| This compound Type | Activation Stimulus | Key Applications | Examples/Classes | Source |
| Photosensitizers | Light | Photodynamic Therapy (PDT) for cancer, antimicrobial treatment | Porphyrins (e.g., Photofrin, Verteporfin), Chlorins, Phthalocyanines, AIE-PSs | rsc.orgmdpi.comresearchgate.netthno.org |
| Sonodynamic Sensitizers | Ultrasound | Sonodynamic Therapy (SDT) for cancer | Various organic and inorganic compounds under investigation | researchgate.netrsc.org |
| Viral Sensitizers | Small Molecules | Enhance viral production for therapies | Bioactive small molecules used in biomanufacturing biocanrx.com | biocanrx.com |
| Radiation Sensitizers | Radiation | Enhance radiotherapy efficacy | Various compounds, including some kinase inhibitors rogelcancercenter.orgnih.gov | rogelcancercenter.orgnih.gov |
Note: This table focuses on the chemical compound aspect of sensitizers in therapeutic contexts, excluding details on biological mechanisms or clinical outcomes beyond the scope of chemical design.
Structure-Activity Relationship (SAR) Studies for Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how variations in a this compound's chemical structure influence its potency and selectivity. The core premise of SAR is that a chemical's structure dictates its physical and chemical properties, which in turn determine its interactions with a system and its resulting activity oup.com. In toxicology, SAR is basic to investigations, allowing properties of new compounds to be inferred from similar existing materials oup.com. In the context of sensitizers, particularly in areas like skin sensitization, SAR studies help identify structural features responsible for initiating activity oup.com. Receptor molecules, especially protein bioreceptors, exhibit high selectivity based on molecule size and shape, suggesting the importance of 3D characteristics in SAR studies oup.com.
SAR studies involve both qualitative and quantitative considerations oup.com. They aim to reveal how properties relevant to activity are encoded within the chemical structure oup.com. For instance, in the development of novel atypical dopamine (B1211576) transporter (DAT) inhibitors, SAR studies on cocaine and its analogs have been instrumental in identifying structural requirements for potency and selectivity at DAT nih.gov. Similarly, SAR studies on selective COX-2 inhibitors have shown that the nature and position of substituents on specific rings significantly impact inhibitory potency and selectivity brieflands.com.
In silico methods, such as Quantitative Structure-Activity Relationship (QSAR), are increasingly used to predict toxicity and characterize SARs based on computational methods mdpi.comnih.gov. These methods can assess potential physico-chemical or biological properties before synthesis mdpi.com. Chemical structure searching in databases allows for the quick identification of structural analogs and their associated activity data, providing a basis for building QSAR models and using SAR approaches in risk assessment oup.com. Computational methods can integrate chemical structure data into biochemical contexts and are crucial for understanding interactions and designing modulators nih.govresearchgate.net.
Design Approaches to Modulate Specific Biological Targets
Designing chemical sensitizers to modulate specific biological targets requires a deep understanding of the interactions between the this compound molecule and the target. This often involves rational design based on the known structure of the target or phenotypic screening followed by target deconvolution mdpi.commdpi.com.
In a target-based approach, a protein of interest is identified, and compounds are designed to bind and perturb it mdpi.com. This rational approach can involve in silico design using molecular modeling, followed by synthesis and biochemical evaluation mdpi.com. For instance, computational methods, including molecular dynamics simulations and machine learning, are used to understand the structure of protein-protein interactions (PPIs) and design PPI modulators nih.govresearchgate.net.
Phenotypic screening involves identifying compounds that induce a desired biological effect and then determining the specific cellular target and mode of action mdpi.com. Chemical biology approaches, including the design of covalent probes and photo-affinity labeling, are employed for target identification mdpi.com. These methods utilize synthetic organic chemistry to incorporate functionalities that allow for the capture and identification of interacting proteins mdpi.commdpi.com.
The design of sensitizers can also involve modulating energy levels to optimize interactions with biological systems or other materials. For example, in organic solar cells, the design of sensitizers focuses on tuning the HOMO-LUMO energy gap to enable efficient electron injection and charge transfer arxiv.orgrsc.org. Embedding electron donor or acceptor groups into the this compound skeleton can precisely modulate these energy levels rsc.org.
Synthetic Accessibility and Scalability Considerations for Novel this compound Candidates
Synthetic accessibility and scalability are crucial considerations in the development of novel this compound candidates, particularly for potential large-scale applications. A molecule's synthetic accessibility relates to the ease with which it can be synthesized from readily available starting materials using known chemical reactions mdpi.comsynthiaonline.com.
Scalability refers to the ability to produce the this compound in larger quantities efficiently and cost-effectively. This involves considering the availability and cost of starting materials, the number and complexity of synthetic steps, reaction yields, purification methods, and potential environmental impacts of the synthesis process. Synthetic routes that utilize common reagents and straightforward reaction conditions are generally more amenable to scaling up.
For metal complexes used as sensitizers, the availability and cost of the metal center are significant scalability factors. Replacing rare and expensive metals like ruthenium and iridium with earth-abundant alternatives like copper is an active area of research to improve scalability and sustainability scispace.commdpi.com.
Advanced Synthetic Chemistry and Fabrication Techniques
The synthesis and fabrication of chemical sensitizers involve a range of advanced chemical techniques, from targeted organic synthesis to the creation of complex nanomaterial composites.
Targeted Organic Synthesis of this compound Molecules
Targeted organic synthesis plays a vital role in creating this compound molecules with precisely engineered structures and properties. This involves the deliberate construction of complex organic frameworks through a series of controlled chemical reactions. The design principles discussed in Section 3.2 guide the synthetic strategy, focusing on incorporating specific functional groups, conjugated systems, and three-dimensional arrangements that are crucial for the desired sensitization activity researchgate.net.
Techniques such as rational molecular design, which involves systematic chemical modifications of known effective sensitizers, are employed to synthesize new candidates with improved properties arxiv.org. For example, modifying the π-conjugated bridge in organic sensitizers can tune their electronic properties and absorption spectra arxiv.org. Multistep synthesis is often required to assemble the complex molecular architectures of organic sensitizers researchgate.net. Characterization techniques like NMR, IR, UV-Vis spectroscopy, and mass spectrometry are essential at each step to confirm the structure and purity of intermediates and final products researchgate.net.
Organic photosensitizers, being carbon-based molecules, often feature highly conjugated systems that promote electron delocalization, which is key to their light absorption properties wikipedia.org. Synthetic efforts focus on extending this conjugation and introducing electron-donating and electron-withdrawing groups to create push-pull structures that enhance intramolecular charge transfer and tune optical and electrochemical properties rsc.orgresearchgate.netrsc.org.
Metal Complexation and Ligand Design for Coordination Compounds
Metal complexation is a key strategy for synthesizing a class of sensitizers known as coordination compounds or organometallic photosensitizers scispace.commdpi.comwikipedia.orgossila.com. These sensitizers consist of a central metal ion coordinated to one or more ligands. The choice of both the metal center and the ligands is critical, as they collectively determine the complex's electronic, photophysical, and photochemical properties scispace.comidma-assn.org.
Ligand design is particularly important for tuning the properties of metal-based sensitizers scispace.com. Ligands can be designed to control the absorption spectrum, excited-state lifetime, redox potential, and stability of the complex scispace.commdpi.com. For instance, using strong C-donor ligands can facilitate the synthesis of stable complexes with large ligand-field splitting and long-lived excited states ossila.com. Modifying ligands can also influence the metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the light absorption in these complexes scispace.com.
Research is actively exploring complexes of earth-abundant metals like copper as alternatives to rare metals like ruthenium and iridium, necessitating the design of new ligands suitable for these metal centers scispace.commdpi.com. The coordination geometry, oxidation state of the metal, and the number and types of coordinated ligands all contribute to the diverse properties achievable with metal complexes idma-assn.org. Synthetic methods for metal complexes involve reacting metal salts or precursors with designed ligands under controlled conditions scispace.com.
Nanomaterial Integration and Composite this compound Fabrication
Integrating chemical sensitizers with nanomaterials allows for the creation of composite sensitizers with enhanced or synergistic properties researchgate.netfrontiersin.orgacs.org. Nanomaterials, such as nanoparticles, quantum dots, and graphene, offer unique optical, electrical, and chemical properties, as well as high surface area researchgate.netfrontiersin.orgacs.org.
Composite sensitizers can be fabricated by incorporating this compound molecules onto or within a nanomaterial matrix researchgate.net. This can involve methods like adsorption, covalent linking, or encapsulation frontiersin.orgnih.gov. For example, sensitizers can be adsorbed onto the surface of semiconductor nanoparticles like TiO2 or ZnO for applications in dye-sensitized solar cells acs.orgmdpi.com. Nanomaterial integration can improve light absorption, facilitate charge separation and transfer, enhance photostability, or enable targeted delivery in biological applications researchgate.netnih.govacs.org.
Diverse Applications and Emerging Research Fronts of Chemical Sensitizers
Photo-Energy Conversion and Storage Systems
Chemical sensitizers are integral to the advancement of technologies that capture and store solar energy. By absorbing light and facilitating energy or electron transfer, these compounds enable and enhance the functionality of various systems, from solar cells to photocatalytic reactors.
Dye-Sensitized Solar Cell (DSSC) Performance Optimization
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their potential for low-cost manufacturing, flexibility, and efficient performance in low-light conditions. mdpi.comfrontiersin.orgespublisher.com The photosensitizer, or dye, is a critical component of a DSSC, responsible for absorbing sunlight and initiating the process of converting light energy into electrical energy. researching.cnfrontiersin.orgrsc.org The optimization of DSSC performance is heavily reliant on the properties of the this compound dye. frontiersin.orgrsc.org
Organic dyes, featuring a donor-π-acceptor (D-π-A) structure, offer advantages such as simplified synthesis and environmental friendliness. researching.cn Modifications to the donor, acceptor, and π-bridge components of these dyes are explored to tune their optical and electrochemical properties for better performance. rsc.org For example, incorporating electron-rich thiophene (B33073) groups can enhance dye performance. nih.gov Another optimization technique is co-sensitization, where multiple dyes with complementary absorption spectra are used together to broaden the light absorption range of the solar cell. frontiersin.org The table below presents research findings on various sensitizers and their impact on DSSC performance.
| This compound Type | Specific Compound/System | Key Research Finding | Photoelectric Conversion Efficiency (PCE) | Reference |
| Ruthenium-Based | Thiocyanate-free Ru-based this compound (dye 36) with cobalt electrolyte | Achieved a promising efficiency with a high open-circuit voltage (VOC of 0.845 V). | 9.4% | frontiersin.org |
| Ruthenium-Based | Dye with bithiophene functionalized bipyridine ligand (this compound 10) | The electron-rich nature of the thiophene heterocycle contributed to good performance. | 8.54% | nih.gov |
| Organic Dye | TPA dye with EDOT and fluorine-functionalized phenyl groups (dye 47) | Showed excellent performance as a DSSC photothis compound. | 8.22% | frontiersin.org |
| Organic Dye | Porphyrin this compound with a malonic acid anchor group (dye 24) | The cyano group on the carboxylic moiety led to a red shift in absorption and improved electron density for injection. | 5.2% | nih.gov |
| Optimized Organic Dye Model | FTO/TiO2/S5/Spiro-OMeTAD/Ag (Optimized) | Systematic investigation of device parameters led to a significant increase in PCE from an initial model. | 15.72% | researching.cn |
| Natural Dye | Alstroemeria flower extract | Demonstrated higher efficiency compared to other tested natural dyes due to good interaction with TiO2. | 1.74% | bohrium.com |
Photocatalytic Systems for Chemical Transformations
Chemical sensitizers play a crucial role in photocatalytic systems by enabling materials like titanium dioxide (TiO₂) to utilize visible light, which constitutes a large portion of the solar spectrum. mdpi.comacs.org TiO₂ is a widely used photocatalyst, but its wide bandgap restricts its activity to the UV region. mdpi.comfrontiersin.org Sensitizers, typically dyes or metal complexes, absorb visible light and transfer the energy to the photocatalyst, initiating chemical reactions. rsc.orgfrontiersin.org This process generates electron-hole pairs, leading to the formation of reactive oxygen species (ROS) that can drive various chemical transformations. rsc.orgfrontiersin.org
This dye-sensitized photocatalysis approach is applied in environmental remediation for the degradation of pollutants and in green chemistry for organic synthesis. rsc.orgfrontiersin.org The efficiency of these systems depends on the characteristics of the this compound, including its absorption wavelength and the facility of electron transfer to the semiconductor. mdpi.com Researchers are exploring a wide range of sensitizers, from synthetic organic dyes and metal-organic complexes to abundant and low-cost natural dyes. mdpi.com For instance, ruthenium complexes have been used to activate TiO₂, and the resulting system has shown excellent performance in various organic synthesis reactions when irradiated with green LED light or sunlight. rsc.org Semiconductor quantum dots are also emerging as effective sensitizers for photocatalytic organic transformations. aip.org
| Photocatalytic System | This compound | Transformation/Application | Key Research Finding | Reference |
| TiO₂-based | Melon (poly tri-s-triazine) | Degradation of pollutants | In situ synthesis of melon on TiO₂ confers visible light photocatalytic activity. Melon on tubular titanate showed higher activity due to better light absorption and charge transfer. | acs.org |
| TiO₂-based | Ruthenium complex | Various organic synthesis reactions | The Ru-sensitized TiO₂ photocatalyst, activated by green LED or sunlight, exhibited excellent performance. | rsc.org |
| General Semiconductor | Organic Dyes (e.g., porphyrins, rhodamine B) | Pollutant degradation, water splitting | The photosensitizing approach can make wide band gap insulators responsive to visible light. | mdpi.com |
| General Photocatalysis | Quantum Dots (QDs) | Organic transformations | QDs can act as sensitizers, promoting photochemical reactions through their unique photophysical properties. | aip.org |
| Artificial Photosynthesis | Metal-based molecular complexes (e.g., Ru, Ir, Re) | CO₂ reduction, hydrogen evolution | Metal complexes show excellent tunability and performance as photosensitizers for energy conversion. | mdpi.com |
Advanced Optoelectronic Device Development
Sensitizers are fundamental components in a variety of advanced optoelectronic devices, which convert light into electrical energy or vice versa. mdpi.comtandfonline.com Their primary role is to absorb light and initiate charge separation and transport. espublisher.comrsc.org In addition to DSSCs, sensitizers are used in organic solar cells, photodetectors, and organic light-emitting diodes (OLEDs). oup.comresearchgate.netrsc.org
The design of sensitizers for optoelectronic applications often involves creating molecules with specific electronic properties. Metal-organic complexes are widely studied for these applications due to the tunability of their optical and electrical properties through the interaction between the metal center and organic ligands. tandfonline.comrsc.org For instance, ruthenium complexes have been extensively investigated for their optoelectronic properties and used in devices like photodiodes. researchgate.net
Carbazole and its derivatives are another important class of compounds used as sensitizers. rsc.orgbohrium.com They possess unique optoelectronic properties and are employed as electron donors in solar cells and as materials in other organic devices. rsc.org The performance of these devices is critically dependent on the molecular structure of the this compound. Research focuses on modifying these structures, such as by altering donor groups in a D-π-A architecture, to optimize properties like light absorption, energy levels, and charge transfer capabilities. rsc.orgchemicalpapers.com
| Device Type | This compound Class/Compound | Application | Key Research Finding | Reference |
| Dye-Sensitized Solar Cell (DSSC) | Carbazole-based dyes | Solar Energy Conversion | Carbazole is a well-known heterocyclic compound with unique optoelectronic properties, easily functionalized for use as an electron donor. | rsc.org |
| Organic Solar Cell (OSC) | Self-Assembled Monolayers (SAMs) with donor–π–bridge–acceptor structure | Solar Energy Conversion / Interfacial Modification | SAMs can function as the active this compound material and also improve charge transport at electrode interfaces. | oup.com |
| Photodiode | [Ru(L1)(L2)(NCS)2] complex | Optical Switching and Controlling | The device exhibited photoconducting behavior, with its photocurrent changing under solar illumination. | researchgate.net |
| General Optoelectronics | Metal-Organic Complexes | Light Emitting Diodes, Solar Cells, Photodetectors | The ability to control metal-ligand interactions allows for the tuning of chemical structures and properties for various optoelectronic applications. | rsc.org |
| Dye-Sensitized Solar Cell (DSSC) | Pyridyl-fluoren-9-ylidene malononitrile (B47326) (PyFM) | Solar Energy Conversion | The PyFM compound, a D-π-A-π-D dye, showed a smaller energy gap and favorable intramolecular charge transfer, indicating high potential as a this compound. | chemmethod.com |
Biomedical and Clinical Interventions
Chemical sensitizers are also pivotal in medicine, where they enhance the efficacy of treatments for metabolic diseases and cancer. These compounds work by increasing the sensitivity of cells or tissues to a primary therapeutic agent, such as insulin (B600854) or radiation.
Radiosensitizers in Cancer Therapy for Enhanced Tumor Response
Radiotherapy is a fundamental modality in cancer treatment, using high-energy radiation to kill cancer cells by damaging their DNA. nih.govnih.gov However, the effectiveness of radiotherapy can be limited by the intrinsic radioresistance of some tumors, particularly due to hypoxia (low oxygen levels) within the tumor microenvironment. nih.govmdpi.com Radiosensitizers are chemical agents designed to increase the susceptibility of tumor cells to radiation, thereby enhancing the therapeutic effect without a proportional increase in damage to surrounding healthy tissues. nih.govfrontiersin.orgdovepress.com
The mechanisms of action for radiosensitizers are varied and target key aspects of radiobiology:
Oxygen Mimicking: Oxygen is a potent natural radiothis compound. nih.govresearchgate.net Hypoxic cells are significantly more resistant to radiation than well-oxygenated cells. mdpi.com Electron-affinic compounds, such as nitroimidazoles (e.g., nimorazole, misonidazole), mimic the effect of oxygen by reacting with DNA free radicals, "fixing" the radiation-induced damage and making it permanent. researchgate.netoup.com
Hypoxia-Activated Prodrugs (HAPs): These are compounds that are selectively activated under the low-oxygen conditions characteristic of solid tumors. researchgate.netnih.gov Once activated through biochemical reduction, they become potent cytotoxins that kill the otherwise radioresistant hypoxic cells. nih.gov Tirapazamine is a well-studied example of a HAP. researchgate.net
Inhibition of DNA Repair: A key way cells survive radiation is by repairing the DNA damage. Some radiosensitizers work by inhibiting the cellular machinery responsible for DNA repair, such as targeting the ATR and ATM kinases, making the radiation damage more lethal. mdpi.comcambridge.org
Nanomaterials: Nanoparticles, particularly those made of high-atomic-number (high-Z) materials like gold (GNPs) or gadolinium, can act as radiosensitizers. frontiersin.orgdovepress.com When irradiated, they can lead to localized dose enhancement through physical processes and also increase the production of damaging reactive oxygen species (ROS). frontiersin.orgdovepress.com
These strategies aim to overcome tumor radioresistance and improve the outcomes of cancer radiotherapy. nih.govmdpi.com
| Radiothis compound Class | Compound/Agent | Mechanism of Action | Target Cell Population | Reference |
| Oxygen Mimetics (Nitroimidazoles) | Nimorazole, Misonidazole | Electron-affinic compounds that mimic oxygen, reacting with and "fixing" radiation-induced DNA damage. researchgate.netoup.com | Hypoxic tumor cells | researchgate.netoup.com |
| Hypoxia-Activated Prodrugs (HAPs) | Tirapazamine, Evofosfamide | Bioreductive drugs that are converted into cytotoxic agents under hypoxic conditions. researchgate.netcambridge.org | Hypoxic tumor cells | researchgate.netcambridge.org |
| DNA Repair Inhibitors | ATR inhibitors (e.g., VE-821), ATM inhibitors | Inhibit key kinases (ATR, ATM) involved in the DNA damage response pathway, preventing repair of radiation-induced lesions. mdpi.comcambridge.org | All tumor cells, with enhanced effect in hypoxic conditions | mdpi.comcambridge.org |
| High-Z Nanoparticles | Gold Nanoparticles (GNPs), Gadolinium Nanoparticles | Enhance local radiation dose and increase the production of reactive oxygen species (ROS). frontiersin.orgdovepress.com | Tumor cells in the irradiated volume | frontiersin.orgdovepress.com |
| Nitric Oxide (NO) Donors | Nitric Oxide (NO) | Acts as a vasodilator to improve tumor oxygenation and directly sensitizes by stabilizing DNA damage via nitrosative stress. cambridge.org | Hypoxic tumor cells | cambridge.org |
Sonosensitizers in Ultrasound-Mediated Therapies
Sonodynamic therapy (SDT) is a non-invasive therapeutic approach for cancer treatment that utilizes the combination of low-intensity ultrasound and chemical compounds known as sonosensitizers. rsc.orgwikipedia.org The fundamental principle of SDT lies in the activation of a sonothis compound by ultrasound waves, which leads to the generation of reactive oxygen species (ROS) and subsequent cell death. rsc.orgwikipedia.org This targeted approach offers the advantage of deep tissue penetration and minimizing damage to surrounding healthy tissues. rsc.org
The mechanisms underlying SDT are multifaceted and include the ultrasonic cavitation effect, the generation of ROS, and thermal effects. rsc.orgradiologykey.com Ultrasound waves cause the formation and collapse of microbubbles in a process called cavitation. radiologykey.comdovepress.com This phenomenon can lead to sonoluminescence and localized heating, which in turn activates the sonothis compound. rsc.org Once activated, the sonothis compound transfers energy to molecular oxygen, producing highly cytotoxic ROS such as singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide (B77818) anions (•O₂⁻). mdpi.com These ROS induce cellular damage, including lipid peroxidation, protein and DNA damage, ultimately leading to apoptosis and necrosis of tumor cells. wikipedia.orgmdpi.com
A wide array of chemical compounds have been investigated for their potential as sonosensitizers. These can be broadly categorized into organic and inorganic molecules.
Organic Sonosensitizers: This class includes porphyrin derivatives, which were among the first to be identified. radiologykey.com Hematoporphyrin (B191378) and its derivatives, such as Hematoporphyrin Monomethyl Ether (HMME) and Protoporphyrin IX (PpIX), are well-studied examples. rsc.orgnih.gov Other organic sonosensitizers include xanthene dyes like Rose Bengal, and natural compounds such as curcumin (B1669340) and chlorophyll. radiologykey.comnih.gov
Inorganic Sonosensitizers: Nanoparticles of inorganic materials have shown great promise as sonosensitizers due to their stability. mdpi.comnih.gov Titanium dioxide (TiO₂) nanoparticles are a notable example, capable of generating ROS upon ultrasound irradiation. rsc.orgnih.gov Other inorganic materials explored include noble metal nanoparticles (e.g., gold and silver), carbon-based nanomaterials like fullerene, and silica-based nanoparticles. nih.gov
Research is ongoing to develop new and more efficient sonosensitizers, including the use of nanocarriers to improve their delivery and targeting to tumor tissues. rsc.orgnih.gov
Table 1: Examples of Sonosensitizers in Ultrasound-Mediated Therapies
| Category | Compound Name | Key Research Finding |
|---|---|---|
| Organic (Porphyrin Derivatives) | Hematoporphyrin | One of the first and most classic sonosensitizers, demonstrated to cause significant tumor cell damage when combined with ultrasound. rsc.org |
| Organic (Porphyrin Derivatives) | Hematoporphyrin Monomethyl Ether (HMME) | A second-generation porphyrin this compound investigated for its antitumor effects in endometrial cancer cells. rsc.org |
| Organic (Porphyrin Derivatives) | Protoporphyrin IX (PpIX) | A commonly reported porphyrin derivative used as a sonothis compound. radiologykey.com |
| Organic (Porphyrin Derivatives) | Chlorin e6 (Ce6) | A new generation sonothis compound that can induce mitochondrial and caspase-dependent apoptosis in breast cancer cells. rsc.org |
| Organic (Xanthene Dyes) | Rose Bengal | Exhibits high sonodynamic efficiency but its in vivo application is limited by rapid clearance. nih.gov |
| Organic (Natural Products) | Curcumin | The main component of turmeric, it can act as a sonothis compound to induce tumor cell apoptosis with low cytotoxicity to normal cells. rsc.org |
| Inorganic | Titanium dioxide (TiO₂) | Used as a sonothis compound, often in nanoparticle form, to mediate sonodynamic therapy. rsc.orgnih.gov |
| Inorganic | Gold Nanoparticles (AuNPs) | Functionalized with polyethylene (B3416737) glycol (PEG), they have been reported as sonosensitizers for SDT. nih.gov |
| Inorganic | Fullerene (Polyhydroxy fullerene - PHF) | Investigated for its US-induced antitumor effect, showing potential as a sonothis compound for SDT. nih.gov |
| Antibiotics | Fluoroquinolones (e.g., Ciprofloxacin, Lomefloxacin) | These antibiotics have been found to exert antitumor effects under ultrasound, acting as sonosensitizers. nih.gov |
Cardiotonic Agents with Calcium Sensitizing Properties
Calcium sensitizers are a class of cardiotonic agents that enhance myocardial contractility by increasing the sensitivity of the contractile proteins to calcium, without significantly increasing intracellular calcium concentrations. nih.govjacc.org This mechanism offers a potential advantage over traditional inotropic agents, which often increase myocardial oxygen consumption and carry a risk of arrhythmias. jacc.orgnih.gov
The primary mechanism of action of calcium sensitizers involves their interaction with cardiac troponin C (cTnC). nih.govwikipedia.org By binding to cTnC, these agents stabilize the calcium-troponin C complex, leading to a more efficient contractile response for a given level of intracellular calcium. nih.govahajournals.org Some calcium sensitizers may also exert their effects through other mechanisms, such as inhibition of phosphodiesterase III (PDE III) or by directly affecting the actin-myosin cross-bridge cycling rate. nih.govnih.gov
Several compounds with calcium-sensitizing properties have been investigated for the treatment of heart failure.
Levosimendan (B1675185): This is one of the most well-studied calcium sensitizers. nih.gov It enhances cardiac contractility by binding to cTnC in a calcium-dependent manner. nih.govscispace.com Levosimendan also possesses vasodilatory effects through the opening of ATP-dependent potassium channels in vascular smooth muscle. scispace.comdovepress.com
Pimobendan (B44444): This agent also exhibits calcium-sensitizing properties, although its mechanism may involve an indirectly mediated increase in the affinity of cTnC for calcium. nih.govnih.gov Like levosimendan, it also has phosphodiesterase inhibitory effects. nih.gov
EMD-57033: This is the (+)-enantiomer of the racemic mixture EMD-53998 and is responsible for the calcium-sensitizing effects of the compound. ahajournals.org It has been shown to increase the calcium sensitivity of myofilament force. ahajournals.org
MCI-154: This compound has been shown to have a positive inotropic action in isolated cardiac tissue and animal models of heart failure. nih.gov It may act on myosin-actin crossbridges in addition to a potential indirect effect on cTnC affinity for calcium. nih.gov
Research in this area continues to focus on discovering new small molecules that can act as calcium sensitizers and on understanding the precise molecular interactions that lead to their therapeutic effects. nih.gov
Table 2: Cardiotonic Agents with Calcium Sensitizing Properties
| Compound Name | Primary Mechanism of Action | Additional Effects |
|---|---|---|
| Levosimendan | Binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca²⁺-troponin C complex. nih.govscispace.com | Opens ATP-dependent potassium channels, causing vasodilation. scispace.comdovepress.com |
| Pimobendan | Increases the sensitivity of the contractile elements to calcium. nih.gov | Inhibition of phosphodiesterase III. nih.gov |
| EMD-57033 | Ca²⁺ sensitization. ahajournals.org | Minimal phosphodiesterase inhibitory effects at lower doses. ahajournals.org |
| MCI-154 | May enhance the cycling rate of myosin-actin crossbridges. nih.gov | Positive inotropic action. nih.gov |
Environmental Toxicology and Occupational Health
Research on Skin Sensitizers and Allergic Contact Dermatitis Prevention
Allergic contact dermatitis (ACD) is a common occupational skin disease resulting from an immune response to chemical substances known as skin sensitizers. acs.orguc.pt Prevention of ACD relies heavily on the identification of potential skin sensitizers and minimizing exposure.
The development of ACD is a two-phase process: an initial sensitization phase upon first contact with an allergen, and a subsequent elicitation phase where re-exposure triggers an allergic reaction. istas.net For a chemical to act as a skin this compound, it must typically be a small, reactive molecule (a hapten) that can penetrate the skin and bind to skin proteins to form an immunogenic complex. acs.org Some chemicals, known as prohaptens, are not sensitizers themselves but are transformed into reactive haptens through metabolic processes in the skin or by air oxidation. acs.org
Significant research efforts are focused on developing non-animal testing methods to identify skin sensitizers. These methods are often based on the key events in the Adverse Outcome Pathway (AOP) for skin sensitization. Several in vitro and in chemico methods have been developed and are recognized by organizations like the OECD. cir-safety.org
Direct Peptide Reactivity Assay (DPRA): This in chemico method assesses the reactivity of a test chemical with synthetic peptides containing cysteine or lysine (B10760008), mimicking the reaction with skin proteins. cir-safety.org
ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™): This cell-based assay measures the activation of the Keap1-Nrf2-ARE pathway in keratinocytes, a key event in the cellular response to electrophilic sensitizers. cir-safety.org
Human Cell Line Activation Test (h-CLAT): This in vitro method quantifies the expression of cell surface markers, such as CD54 and CD86, on monocytic cell lines following exposure to a potential this compound, indicating the activation of dendritic cells. cir-safety.orgoecd.org
Preventive strategies for ACD in occupational settings include substitution of hazardous chemicals, engineering controls to minimize skin contact, and the use of appropriate personal protective equipment, such as gloves. ccohs.caaoemj.org Worker education on potential allergens and proper handling procedures is also crucial. ccohs.ca
Table 3: In Vitro/In Chemico Methods for Skin this compound Identification
| Test Method | Principle | Key Event in AOP Addressed |
|---|---|---|
| Direct Peptide Reactivity Assay (DPRA) | Measures the reactivity of a chemical with synthetic peptides. cir-safety.org | Molecular initiating event: covalent binding to proteins. |
| ARE-Nrf2 Luciferase Test Method (KeratinoSens™) | Detects the activation of the Keapal-Nrf2-ARE pathway in keratinocytes. cir-safety.org | Key event 2: Keratinocyte activation. |
| Human Cell Line Activation Test (h-CLAT) | Measures the expression of activation markers on monocytic cell lines. cir-safety.orgoecd.org | Key event 3: Dendritic cell activation. |
Investigation of Respiratory Sensitizers and Occupational Asthma Pathogenesis
Occupational asthma is a form of asthma caused by exposure to substances in the workplace. wikipedia.org It can be induced by either irritants or sensitizers. wikipedia.org this compound-induced occupational asthma develops after a latency period and involves an immunological response to the causative agent. wikipedia.org
Respiratory sensitizers are substances that, when inhaled, can lead to hypersensitivity of the airways. ilo.org These can be categorized as high-molecular-weight (HMW) agents, such as proteins from grain dust or latex, or low-molecular-weight (LMW) chemicals, like isocyanates and certain wood dusts. msdmanuals.com
The pathogenesis of occupational asthma is complex and not fully understood. ilo.orgersnet.org For HMW agents, the mechanism is often IgE-mediated, similar to atopic asthma. ersnet.org However, for many LMW agents, the immunological mechanisms are less clear and may not involve IgE. T-lymphocytes are believed to play a significant role in the pathophysiology of occupational asthma induced by both HMW and LMW agents.
Some key aspects of the pathogenesis include:
Dose-Response Relationship: There is evidence of a relationship between the level of exposure to certain occupational agents and the development of sensitization and respiratory symptoms. ersnet.org
Route of Exposure: While inhalation is the primary route, skin exposure to some chemicals may also initiate respiratory sensitization. ersnet.orgnih.gov
Inflammatory and Structural Changes: Long-term exposure to respiratory sensitizers can lead to persistent inflammation and structural changes in the airways, even after exposure has ceased.
Currently, there are no universally recognized animal models for testing respiratory hypersensitivity, making human evidence, such as clinical history and bronchial challenge tests, crucial for identifying respiratory sensitizers. ilo.org Research is ongoing to better understand the mechanisms of respiratory sensitization and to develop improved methods for identifying these hazardous substances. nih.gov
Table 4: Examples of Respiratory Sensitizers and Their Sources
| Category | This compound | Common Occupational Source |
|---|---|---|
| High-Molecular-Weight | Grain Dusts | Agriculture, baking |
| High-Molecular-Weight | Latex | Healthcare |
| High-Molecular-Weight | Proteolytic Enzymes | Detergent manufacturing |
| Low-Molecular-Weight | Isocyanates | Spray painting, foam manufacturing |
| Low-Molecular-Weight | Plicatic Acid | Western red cedar wood dust |
| Low-Molecular-Weight | Platinum Salts | Metal refining |
Analytical Approaches and Characterization Techniques in Chemical Sensitizer Research
Spectroscopic and Electrochemical Characterization of Sensitizer Properties
Spectroscopic and electrochemical methods play a role in characterizing the properties of chemical sensitizers, particularly their reactivity and electronic behavior. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, can be used to directly characterize the electrophilic potential of chemicals, which is a key feature of skin sensitizers. google.comgoogle.com NMR spectroscopy, for example, can help estimate the reactivity and classify potential sensitizers by measuring the depletion of the electrophile signal or quantifying hapten adducts, providing structural and mechanistic information. google.com Confocal Raman spectroscopy can be utilized to study the penetration of sensitizers into the skin, providing spatially resolved measurements of chemical uptake and ingress kinetics. nih.gov
Electrochemical characterization, such as cyclic voltammetry, can provide insights into the redox properties of sensitizers. unisi.itoup.com This is particularly relevant for understanding how sensitizers might participate in electron transfer reactions or interact with biological molecules. Studies on sensitizers for applications like dye-sensitized solar cells demonstrate the use of electrochemical techniques to determine properties like ground state oxidation potentials (GSOP) and excited state oxidation potentials (ESOP), which are indicative of electron injection and regeneration capabilities. researchgate.netrsc.org While these examples are from a different field (photovoltaics), the underlying electrochemical principles are applicable to understanding the reactivity of chemical sensitizers in biological contexts.
In Vitro and In Chemico Assays for Chemical Sensitization Potential
In vitro (cell-based) and in chemico (non-cell-based chemical reaction) assays are increasingly used as alternatives to animal testing for assessing the skin sensitization potential of chemicals. cptclabs.comevotec.com These methods aim to mimic key events in the skin sensitization AOP. cptclabs.commemberclicks.neteuropa.eu
Human Cell Line Activation Tests (h-CLAT and RT h-CLAT)
The Human Cell Line Activation Test (h-CLAT) is an in vitro assay that addresses the third key event of the skin sensitization AOP: dendritic cell activation. europa.eueuropa.eu This method quantifies changes in the expression of cell surface markers associated with the activation of monocytes and dendritic cells, specifically CD86 and CD54, in a human monocytic leukemia cell line, THP-1. jacvam.go.jpeuropa.eueuropa.eu THP-1 cells are used as a surrogate for dendritic cells as they exhibit similar responses to skin sensitizers, including upregulation of these markers. europa.eu The expression levels of CD86 and CD54 are typically measured by flow cytometry after exposure of the cells to the test chemical. europa.eu Chemicals are often classified as sensitizers if the relative fluorescence intensity (RFI) of CD86 and/or CD54 exceeds defined thresholds. europa.eu The h-CLAT has been evaluated in validation studies and is recognized under OECD Test Guideline 442E. europa.eueuropa.eu
A refined version, the RT h-CLAT (Real-Time h-CLAT), has been developed for faster assessment. nih.gov This method utilizes THP-1 cells as a biosensor and employs an RT-PCR-based assay to measure the expression levels of specific genes, such as JUN and HMOX1, after a shorter exposure time (e.g., 5 hours). nih.gov Upregulation of these genes above a certain threshold indicates sensitization potential. nih.gov Studies have shown that RT h-CLAT can provide higher accuracy compared to the traditional h-CLAT while reducing the testing time. nih.gov
Direct Peptide Reactivity Assays (DPRA)
The Direct Peptide Reactivity Assay (DPRA) is an in chemico assay that models the first key event (KE1), the molecular initiating event, of the skin sensitization AOP: the covalent binding of chemicals to skin proteins (haptenation). cptclabs.comeuropa.eueurofins.comiivs.org This assay quantifies the reactivity of chemicals towards synthetic peptides containing cysteine or lysine (B10760008) residues, which are representative of nucleophilic centers in skin proteins. cptclabs.comeuropa.eueurofins.comiivs.org The test involves incubating the test chemical with these peptides and measuring the depletion of the peptides after a specific incubation period, typically 24 hours, using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV). europa.eueurofins.comjacvam.go.jpresearchgate.net The percentage of peptide depletion is used to classify chemicals into reactivity classes (e.g., minimal, low, moderate, high), which provides an indication of their skin sensitization potential. cptclabs.comeurofins.com The DPRA is a validated method and is adopted as OECD Test Guideline 442C. europa.eueurofins.comiivs.orgjacvam.go.jp
The kinetic Direct Peptide Reactivity Assay (kDPRA) is a variation that involves testing at a range of concentrations and time points to derive a reactivity parameter (logkmax) that can be used for potency classification. nih.gov
Three-Dimensional Co-culture Systems for Immunological Response Assessment
Three-dimensional (3D) co-culture systems are being developed to better mimic the complex cellular interactions that occur during sensitization in human tissues. These systems can involve multiple cell types, such as epithelial cells, dendritic cells, and fibroblasts, arranged in a 3D structure. frontiersin.orgsemanticscholar.org The aim is to create a more physiologically relevant environment to assess the immunological responses triggered by chemical exposure. frontiersin.orgsemanticscholar.org
For instance, a novel 3D co-culture system resembling human upper airway epithelium has been developed to potentially discriminate between respiratory and skin sensitizers. frontiersin.orgsemanticscholar.org This system, composed of human airway epithelial cells (e.g., BEAS-2B), monocyte-derived immature dendritic cells, and lung fibroblasts (e.g., MRC-5) cultured in scaffolds, allows for the assessment of responses like the upregulation of OX40 ligand (OX40L) in dendritic cells, a marker important for Th2 differentiation, which is critically involved in respiratory sensitization. frontiersin.orgsemanticscholar.org
Other co-culture models, such as those combining keratinocytes (e.g., HaCaT) and monocytes (e.g., THP-1), are used to assess cytokine responses and dendritic cell activation following chemical exposure. researchgate.nettandfonline.com These systems can provide insights into the interplay between different cell types and their contribution to the inflammatory and immune responses associated with sensitization. researchgate.nettandfonline.com
In Silico Modeling and Predictive Analytics in this compound Discovery
In silico methods, which utilize computational tools and algorithms, play a significant role in predicting the sensitization potential of chemicals and supporting the discovery of new, safer compounds. nih.govoup.commdpi.comacs.org These methods can analyze chemical structures and properties to predict biological activity without the need for experimental testing. mdpi.comacs.org
Quantitative Structure–Activity Relationship (QSAR) Modeling for Hazard Prediction
Quantitative Structure–Activity Relationship (QSAR) modeling is a widely used in silico technique that develops predictive models based on the relationship between the chemical structure of a compound and its biological activity or property. acs.orgnih.govcanada.ca For chemical sensitization, QSAR models aim to predict the likelihood or potency of a chemical to cause sensitization based on its molecular descriptors. mdpi.comacs.orgnih.gov
QSAR models for skin sensitization often correlate structural features and physicochemical properties with experimental data from in vivo (like the Local Lymph Node Assay, LLNA) or in vitro/in chemico assays. nih.goveuropa.eu For example, models have been developed to predict skin sensitization potential based on physicochemical properties like melting point and surface tension, showing reasonable accuracy, sensitivity, and specificity. nih.gov Other models focus on predicting the outcome of specific key events, such as the reactivity to cysteine measured by the DPRA. jst.go.jp Machine learning techniques are frequently employed to build robust QSAR models for hazard prediction, including binary classification (this compound/non-sensitizer) and potency categorization. mdpi.comacs.orgjst.go.jp Consensus models, which integrate predictions from multiple individual models, can further improve predictive performance. acs.orgjst.go.jp
Computational Chemistry for Mechanistic Elucidation
Computational chemistry plays a significant role in elucidating the mechanisms of chemical sensitization, particularly by investigating the interactions between sensitizers and biomolecules, primarily proteins. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are prominent techniques employed in this area.
DFT-based calculations are utilized to explore the electronic properties and reactivity of chemical sensitizers. These methods can help predict the likelihood and nature of covalent bond formation between electrophilic sensitizers and nucleophilic residues in skin proteins, such as lysine or cysteine. nih.govresearchgate.net For instance, DFT has been applied to study the skin sensitization potential of Michael acceptors, correlating quantum chemical descriptors like global softness with sensitization potency. researchgate.net Similarly, DFT has been used to estimate the skin sensitization potential of acyl-containing compounds by simulating reaction mechanisms and determining energy barriers to reaction with a model lysine nucleophile. nih.govnih.gov Research indicates a correlation between lower activation energy barriers and higher sensitizing potential for these compounds. nih.govnih.gov
Molecular dynamics simulations provide insights into the dynamic interactions and structural changes that occur when sensitizers interact with biological molecules. frontiersin.org This includes assessing the structural deformation of DNA upon interaction with sensitizers and identifying stable interaction modes. frontiersin.org For example, MD simulations have revealed different binding modes of sensitizers like benzophenone (B1666685) with DNA, including a novel "double insertion" mode where the this compound displaces base pairs. frontiersin.org MD is also used in the context of dye-sensitized solar cells to study the aggregation effects of sensitizers and their interactions with semiconductor surfaces like TiO2. rsc.orgacs.org
Computational chemistry approaches, including DFT and MD, are valuable for investigating reaction mechanisms, predicting reactivity, and understanding the molecular basis of sensitization, complementing experimental studies. nih.govfrontiersin.orgnih.govtandfonline.comgtu.edu.tr
Agent-Based Modeling in Immunological Forecasting
Agent-based modeling (ABM) is an in silico approach used to simulate complex biological systems, including the intricate dynamics of the immune response to chemical sensitizers. oup.comresearchgate.net ABM treats individual components of the system, such as immune cells and molecules, as autonomous agents with defined behaviors and interaction rules. oup.comresearchgate.net
One application of ABM in this field is the Universal Immune System Simulator (UISS). oup.comresearchgate.netnih.gov UISS is an advanced ABM system designed to simulate detailed immune system dynamics in response to chemical exposures. oup.comresearchgate.net By integrating data from various sources, including structural predictions and molecular docking simulations, UISS can forecast the type and severity of immune responses, distinguishing between different sensitization mechanisms, such as Th1-mediated skin sensitization and Th2-mediated respiratory sensitization. oup.comresearchgate.netnih.gov This approach allows for the simulation of specific pathways of immune activation, including the differentiation of T-helper cells and the secretion of cytokines. oup.com
ABM offers a non-animal testing approach for predicting the allergenic potential of chemicals, providing detailed simulations of the immunological impact of chemical exposures. oup.comresearchgate.net This can enhance the understanding of how chemical exposures lead to sensitization by mimicking the behaviors and interactions of immune cells. oup.com
Advanced Imaging and Physiological Monitoring in Biological Sensitization Studies
Advanced imaging techniques and physiological monitoring are employed to study the biological responses associated with chemical sensitization, particularly in understanding the neural correlates and systemic effects.
Functional Magnetic Resonance Imaging (fMRI) is an imaging technique used to measure brain activity by detecting changes in blood flow. nih.govresearchgate.net While not exclusively used for chemical sensitization, fMRI has been applied in studies investigating the neural correlates of conditions involving heightened chemical sensitivity, such as Multiple Chemical Sensitivity (MCS). nih.govplos.orgwikipedia.orgexplorationpub.cominspq.qc.ca These studies have explored brain activity patterns in response to chemical stimuli in individuals with MCS compared to controls. nih.govplos.org For instance, fMRI has shown increased activations in areas like the anterior cingulate and insular cortex during exposure to perceived chemical triggers in individuals with subjective chemical sensitivity, suggesting the involvement of these regions in symptom manifestation. nih.gov Other imaging techniques like single photon-emission computed tomography (SPECT) have also been used to observe functional changes in odor-processing areas in MCS patients. plos.orgexplorationpub.com
Physiological monitoring techniques are used to assess various bodily responses to chemical exposure in the context of sensitization. These can include monitoring heart rate variability, electrodermal responses, lung function (e.g., peak flow), and potentially other physiological parameters to identify objective indicators of sensitivity or reactivity to chemicals. nih.gov Studies have utilized physiological monitoring in controlled exposure settings to investigate responses in individuals with reported chemical sensitivities. nih.gov
While advanced imaging and physiological monitoring provide valuable insights into the biological and neurological aspects of chemical sensitivity, it is important to note that conditions like MCS are complex and can involve a combination of neurological, immunological, and psychological factors. explorationpub.cominspq.qc.camit.edunih.gov
Challenges, Limitations, and Future Trajectories in Chemical Sensitizer Research
Current Constraints on Sensitizer Efficacy, Selectivity, and Stability
Achieving optimal efficacy, selectivity, and stability in this compound design remains a key challenge. For therapeutic sensitizers, such as photosensitizers used in photodynamic therapy (PDT), limitations include restricted tissue penetrability of light and a lack of selectivity for target cells, which can diminish therapeutic efficiency. rsc.org Similarly, in the context of chemical sensing, limitations of some this compound-based compounds include low solubility in common solvents, limited photostability, and high detection limits, which constrain their effectiveness for efficient sensing applications. rsc.org Enhancing the adsorption of target molecules on the sensing surface is crucial for improving sensitivity, selectivity, and stability in gas sensors that utilize sensitizing materials. mdpi.com This can be pursued by increasing adsorption sites, promoting oxygen vacancy formation, and enhancing surface catalytic activity. mdpi.com
For chemical sensitizers that induce allergic reactions, a major constraint is the difficulty in reliably predicting their sensitizing potential and potency. While some in vitro methods exist, they often focus on single key events in the sensitization pathway and may not fully capture the complexity of the process. nih.gov This limits the accuracy of hazard and potency characterization.
Translational Hurdles and Clinical Implementation Challenges for Therapeutic Sensitizers
Translating promising sensitizers from laboratory research to clinical application is a complex process fraught with hurdles. For therapeutic sensitizers, such as advanced therapy medicinal products (ATMPs), challenges include inadequate financial support, the rapidly evolving nature of the field, study-related problems, insufficient regulatory knowledge, and issues related to collaboration and responsibility. nih.gov, researchgate.net The transition from preclinical studies to human trials requires meticulous planning and the adoption of validated methodologies. rarediseasemoonshot.eu The "valley of death" metaphor illustrates the significant gap between discovery and practical application, where innovations can stall due to funding gaps, lack of clinical infrastructure, or regulatory hurdles. rarediseasemoonshot.eu, remdavis.com
For sensitizers that cause adverse immune reactions, a significant translational hurdle is the absence of universally accepted and validated in silico, in vitro, or in vivo models that can accurately predict their potential to cause immune-mediated respiratory allergy. researchgate.net, tandfonline.com Regulatory authorities have historically relied heavily on clinical evidence, such as case reports and worker exposure studies, but this data often has limitations in proving the causal link between a specific chemical and respiratory sensitization, making it difficult to derive legally binding hazard classifications. researchgate.net, tandfonline.com
Development of Novel and Validated Assessment Methodologies for Sensitizing Potential
There is an urgent need for the development of novel and validated assessment methodologies for determining the sensitizing potential of chemicals, particularly non-animal based methods. senzagen.com While validated in vitro methods exist for skin sensitization, often recognized in OECD test guidelines, they may not be sufficient on their own and are increasingly used as part of integrated testing strategies. tandfonline.com, nih.gov The evaluation of these non-animal methods and defined approaches requires comparison against benchmark in vivo datasets and human data. nih.gov
For respiratory sensitizers, the lack of validated and regulatory accepted models poses a significant challenge. tandfonline.com, researchgate.net Efforts are underway to develop new approach methodologies (NAMs) for identifying respiratory sensitizers, with expectations for these methods being high. frontiersin.org, researchgate.net, nih.gov Novel assays based on genomic platforms, such as GARD™air, are being developed to assess chemical respiratory sensitizers by measuring transcriptional changes in dendritic-cell like cell lines. senzagen.com
Quantitative risk assessment methodologies for skin sensitization are also being developed, utilizing data from methods like the local lymph node assay (LLNA) and in vitro assays to derive "safe" exposure levels. researchgate.net However, widely accepted, validated methods that address all or most human sensitizers using data validated against human patch test data are still needed. researchgate.net
Emerging Concepts and Next-Generation Approaches in this compound Design
Emerging concepts and next-generation approaches in this compound design aim to overcome current limitations and improve performance. In photodynamic therapy, new photothis compound design concepts, such as polymerization-enhanced photosensitization using conjugated polymers, are being explored to achieve better performance than small-molecule analogs. researchgate.net The molecular engineering of sensitizers for applications like solar cells is also focusing on creating highly absorptive, efficient, and stable molecular sensitizers through theoretical modeling and the design of innovative molecular and nano-scaled antennae materials. researchgate.net, europa.eu
In the context of chemical allergens, understanding the mechanisms leading to allergic-inflammatory reactions, including those involving radical mechanisms, is crucial for developing strategies to evaluate sensitizing potential. anr.fr This involves integrated approaches combining in chemico reactivity studies, in situ studies in tissue models, and in cellulo examination of immune cell activation. anr.fr
For therapeutic applications, integrating natural compounds with nanoparticle-based drug delivery systems is being investigated as a strategy to enhance the efficacy and selectivity of sensitizers in cancer therapy. nih.gov Nanoparticles can improve the bioavailability and pharmacokinetics of therapeutic agents and potentially enhance their selectivity towards cancer cells. nih.gov
Interdisciplinary Collaboration and Integrated Research Strategies for Comprehensive Understanding
Addressing the complexities of chemical sensitizers necessitates interdisciplinary collaboration and integrated research strategies. Understanding the mechanisms of respiratory sensitization requires summarizing current information within concepts like the adverse outcome pathway (AOP) and identifying knowledge gaps. frontiersin.org, nih.gov
The development and validation of new assessment methodologies for sensitizing potential benefit from the integration of in chemico, in vitro, and in silico methods. mdpi.com, nih.gov Integrated testing strategies (ITS) combine results from these different approaches to assess both the hazard and potency of skin sensitization. researchgate.net
Translational research, which bridges basic science and clinical application, inherently requires collaboration across different sectors to overcome scientific, financial, regulatory, and enterprise challenges. rarediseasemoonshot.eu, nih.gov, researchgate.net This is particularly evident in the development of advanced therapy medicinal products. nih.gov, researchgate.net
Furthermore, the application of artificial intelligence and computational models in areas like preclinical research and the assessment of sensitizing chemicals highlights the need for interdisciplinary collaboration between computational scientists, biologists, and regulatory bodies to ensure methodological rigor, ethical compliance, and the development of validated frameworks. qeios.com, researchgate.net, researchgate.net
Q & A
Q. What standardized experimental protocols are used to evaluate the skin sensitization potential of chemical compounds?
To assess skin sensitization, researchers should follow OECD Guidelines for Testing Chemicals (e.g., Test No. 406, Buehler method) or peer-reviewed alternatives like the Magnusson-Kligman assay. These protocols involve repeated topical application to animal or in vitro models to measure immune responses. For products containing multiple ingredients, each component at ≥0.1% concentration must be tested individually to rule out sensitization risks .
Q. How do molecular geometry and electronic configuration influence sensitizer efficiency in dye-sensitized solar cells (DSSCs)?
this compound performance in DSSCs depends on:
- HOMO-LUMO segregation : Linear or X/Y-shaped molecular structures enhance charge separation (e.g., thiophene placement near anchoring groups reduces π-fragment contribution to HOMO) .
- Energy level alignment : The this compound’s LUMO must align with the semiconductor’s conduction band for efficient electron injection. Computational tools like charge decomposition analysis (CDA) quantify fragment contributions to frontier molecular orbitals .
Q. What experimental methods validate this compound concentration and photobleaching in photodynamic therapy (PDT)?
Researchers optimize this compound concentration by comparing pre- and post-PDT measurements via fluorescence spectroscopy. Photobleaching ratios (σ) are validated by varying δ (singlet oxygen quantum yield) and fitting experimental data to macroscopic singlet oxygen models. Continuous in situ monitoring during treatment improves accuracy .
Advanced Research Questions
Q. How can computational models optimize this compound design for singlet oxygen (¹O₂) production in aqueous environments?
Quantum mechanics/molecular mechanics (QM/MM) simulations identify solvation effects (e.g., this compound-water clusters) on ¹O₂ generation. For example, simulations with 7 H₂O molecules in the first solvation shell reveal critical interactions affecting S₂ potential energy surfaces . Superhydrophobic surfaces with porous this compound-loaded particles (e.g., chlorin e6) maximize ¹O₂ output by reducing desorption .
Q. What statistical approaches resolve contradictions in this compound enhancement ratios (SER) across experimental replicates?
Use ANOVA to compare SER values derived from multi-target single-hit models. Ensure sensitivity/specificity inputs are standardized (e.g., via predefined Google Forms for data entry). Outliers should be evaluated for protocol deviations (e.g., inconsistent CT scan categorization in control/experimental groups) .
Q. How do ethical and legal frameworks guide the sharing of sensitive data in this compound research?
Researchers must anonymize data involving human subjects and provide opt-out options for intrusive questions. Tools like structured surveys (e.g., checkbox/multiple-choice formats) balance data utility and participant privacy. Complex cases require consultation with ethics boards to address consent, confidentiality, and data reuse .
Q. What methodologies reconcile discrepancies between theoretical and experimental this compound efficiency in singlet fission?
- Theoretical validation : Compare calculated this compound energy levels (via DFT) with experimental UV-Vis/fluorescence spectra.
- Experimental constraints : Account for environmental factors (e.g., solvent polarity) that alter intersystem crossing rates.
- Hybrid approaches : Integrate necrosis data with singlet oxygen threshold ratios to refine optimization routines .
Methodological Best Practices
- Data Standardization : Use templates (e.g., Google Forms) to ensure consistent entry of numerical parameters (e.g., sensitivities, predictive values) .
- Computational Validation : Cross-check CDA results with experimental photocurrent measurements to confirm orbital contribution patterns .
- Ethical Compliance : Pre-test questionnaires with pilot groups to identify unintentionally sensitive questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
